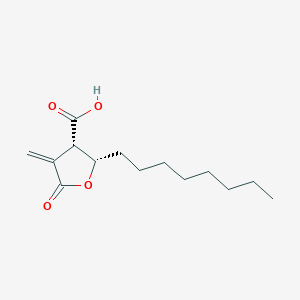
Cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid is a synthetic compound known for its role as a fatty-acid synthase (FASN) inhibitor. This compound has garnered attention due to its potential therapeutic effects in various cancer models . It is also referred to as C75 in some scientific literature, although we will avoid using abbreviations as per your request.
Métodos De Preparación
The synthesis of cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and yield . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency.
Análisis De Reacciones Químicas
Cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as a potent inhibitor of fatty-acid synthase, making it a valuable tool in cancer research. Studies have shown that it can impair mitochondrial function and induce apoptosis in cancer cells .
Mecanismo De Acción
The mechanism of action of cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid involves the inhibition of fatty-acid synthase (FASN). By binding to the catalytic domains of FASN, it disrupts the synthesis of fatty acids, which are essential for the growth and survival of cancer cells. This inhibition leads to mitochondrial dysfunction, increased reactive oxygen species, and ultimately cell death . The compound also affects the mitochondrial fatty acid synthesis pathway, further impairing mitochondrial function .
Comparación Con Compuestos Similares
Cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid is unique in its dual role as both an inhibitor of fatty-acid synthase and an activator of carnitine palmitoyltransferase-1 (CPT-1). Similar compounds include trans-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid and other FASN inhibitors like orlistat and cerulenin . this compound stands out due to its specific effects on mitochondrial function and its potential therapeutic applications in cancer and metabolic diseases .
Propiedades
Fórmula molecular |
C14H22O4 |
|---|---|
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
(2S,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12-/m0/s1 |
Clave InChI |
VCWLZDVWHQVAJU-RYUDHWBXSA-N |
SMILES isomérico |
CCCCCCCC[C@H]1[C@H](C(=C)C(=O)O1)C(=O)O |
SMILES canónico |
CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


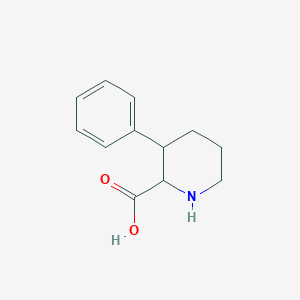


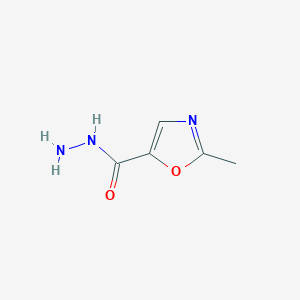


![1h-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12855948.png)

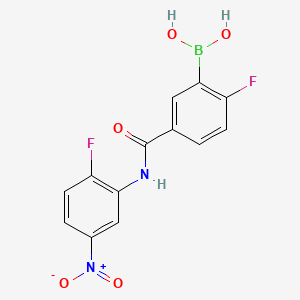
![2-(Chloromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12855976.png)
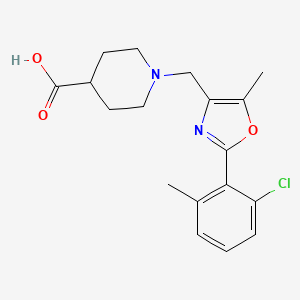
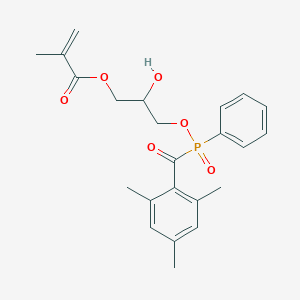

![5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12855997.png)
